1-(6-(Benzyloxy)pyrimidin-4-yl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(6-(Benzyloxy)pyrimidin-4-yl)-3-(thiophen-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a benzyloxy group attached to a pyrimidine ring, which is further connected to a thiophene ring through a urea linkage. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 1-(6-(Benzyloxy)pyrimidin-4-yl)-3-(thiophen-2-yl)urea typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 6-(Benzyloxy)pyrimidine-4-amine: This intermediate is synthesized by reacting 6-chloropyrimidine-4-amine with benzyl alcohol in the presence of a base such as potassium carbonate.
Coupling with Thiophene-2-isocyanate: The intermediate 6-(Benzyloxy)pyrimidine-4-amine is then reacted with thiophene-2-isocyanate to form the desired urea derivative. This reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild heating conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
1-(6-(Benzyloxy)pyrimidin-4-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), mild heating, and catalysts (e.g., palladium on carbon).
Scientific Research Applications
1-(6-(Benzyloxy)pyrimidin-4-yl)-3-(thiophen-2-yl)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(6-(Benzyloxy)pyrimidin-4-yl)-3-(thiophen-2-yl)urea depends on its specific application. In biological systems, the compound may exert its effects by interacting with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved can vary and are the subject of ongoing research.
Comparison with Similar Compounds
1-(6-(Benzyloxy)pyrimidin-4-yl)-3-(thiophen-2-yl)urea can be compared with other urea derivatives that have similar structures but different substituents. Some similar compounds include:
1-(6-(Methoxy)pyrimidin-4-yl)-3-(thiophen-2-yl)urea: This compound has a methoxy group instead of a benzyloxy group, which may affect its chemical reactivity and biological activity.
1-(6-(Benzyloxy)pyrimidin-4-yl)-3-(furan-2-yl)urea: This compound has a furan ring instead of a thiophene ring, which may influence its properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(6-phenylmethoxypyrimidin-4-yl)-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-16(20-15-7-4-8-23-15)19-13-9-14(18-11-17-13)22-10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H2,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAJJNBMLMALEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC(=C2)NC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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